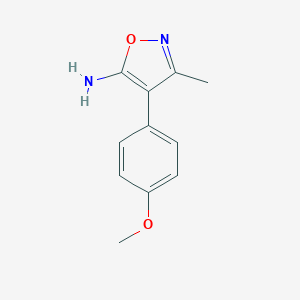
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime This intermediate is then subjected to cyclization with acetic anhydride to yield 4-(4-methoxyphenyl)isoxazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
科学的研究の応用
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxyphenylamine: Shares the methoxyphenyl group but lacks the isoxazole ring.
3-Methylisoxazole: Contains the isoxazole ring but lacks the methoxyphenyl group.
4-Methoxyphenylisoxazole: Similar structure but without the methyl group on the isoxazole ring.
Uniqueness
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is unique due to the combination of the methoxyphenyl group, methyl group, and isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an isoxazole ring, which is known for conferring various pharmacological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The mechanism of action involves the disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 18 | 10 |
| Pseudomonas aeruginosa | 12 | 10 |
The antimicrobial efficacy of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon interaction with bacterial cells. These ROS lead to oxidative damage, affecting DNA, proteins, and lipids within the bacterial cells .
Case Studies and Research Findings
- Antiviral Activity : A study focused on isoxazole derivatives indicated that certain compounds exhibit antiviral properties against drug-resistant strains of influenza A. The compound demonstrated EC50 values that highlight its potential as an antiviral agent .
- Neuroprotective Effects : Research has suggested that derivatives related to isoxazoles may offer neuroprotective benefits by modulating glutamate receptors. This modulation could provide therapeutic avenues for neurodegenerative diseases .
- Cytotoxicity in Cancer Cells : Preliminary findings indicate that this compound may possess cytotoxic effects against various cancer cell lines, with ongoing studies assessing its potential as a chemotherapeutic agent .
特性
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVNWFLUOHWKPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














